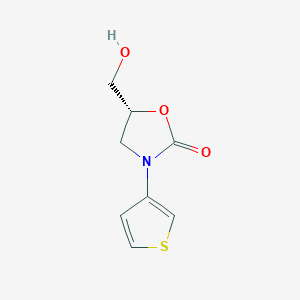
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one is a chemical compound that features a unique structure combining a thiophene ring and an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one typically involves the reaction of thiophene derivatives with oxazolidinone precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazolidinone ring or the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions on the thiophene ring can introduce various functional groups.
Applications De Recherche Scientifique
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5R)-5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one
- (5R)-5-(Hydroxymethyl)-3-(furan-3-yl)-1,3-oxazolidin-2-one
- (5R)-5-(Hydroxymethyl)-3-(pyridin-3-yl)-1,3-oxazolidin-2-one
Uniqueness
(5R)-5-(Hydroxymethyl)-3-(thiophen-3-yl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the thiophene ring and the hydroxymethyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
175591-35-2 |
|---|---|
Formule moléculaire |
C8H9NO3S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
(5R)-5-(hydroxymethyl)-3-thiophen-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9NO3S/c10-4-7-3-9(8(11)12-7)6-1-2-13-5-6/h1-2,5,7,10H,3-4H2/t7-/m1/s1 |
Clé InChI |
HXBUBFKOPZNGCH-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@@H](OC(=O)N1C2=CSC=C2)CO |
SMILES canonique |
C1C(OC(=O)N1C2=CSC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
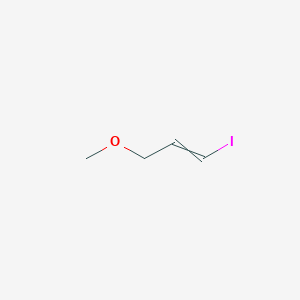
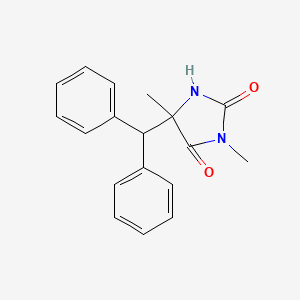
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)
![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
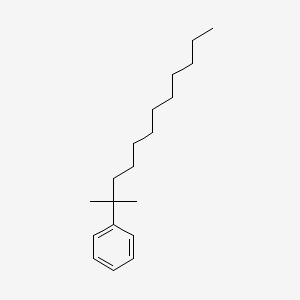
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
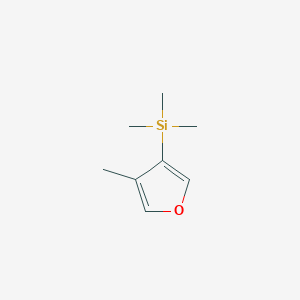
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
